molecular formula C9H18N2 B091469 1,4-Diazaspiro[5.5]undecane CAS No. 180-76-7

1,4-Diazaspiro[5.5]undecane

Numéro de catalogue: B091469
Numéro CAS: 180-76-7
Poids moléculaire: 154.25 g/mol
Clé InChI: VVBIFWHTQJEQQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4-Diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[55]undecane framework

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-Diazaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with commercially available tert-butyl (1-(aminomethyl)cyclohexyl)carbamate, followed by a series of protecting and deprotecting steps to control the selectivity of the amino groups. The spirocycle core is formed late in the process by intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ automated synthesis and purification techniques to meet the demands of large-scale production.

Analyse Des Réactions Chimiques

Electrochemical Reactions

A 2022 electrochemical study of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media revealed two primary redox pathways :

Reaction Type Conditions Products Yield
OxidationAnodic potential in CH₃CNN-(1-Aminocyclohexanecarbonyl)oxamic acid80%
ReductionCathodic potential in DMFAlcohol derivative60%
Dimerized byproduct5%

Mechanistic Insights

  • Oxidation : Proceeds via cleavage of the spirocyclic C–N bond, forming an intermediate carbocation that reacts with water to yield the oxamic acid derivative.

  • Reduction : Involves two-electron transfer to the carbonyl group, generating an alkoxide intermediate that protonates to form the alcohol.

Substitution Reactions

Position-selective substitutions occur at nitrogen atoms and carbonyl groups:

Reagent Position Modified Product Class Application
Alkyl halidesN1/N4Quaternary ammonium saltsBioactive intermediate synthesis
Acyl chloridesN1/N4AmidesDrug candidate derivatization
Nucleophiles (e.g., NH₃)Carbonyl groupsSecondary aminesFunctional group interconversion

Key Observation : Steric hindrance from the spirocyclic structure directs substitutions to the less hindered nitrogen (N1 in most derivatives).

Cycloaddition Reactions

The spirocyclic framework participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming fused bicyclic systems:

Dienophile Product Structure Reaction Efficiency
Maleic anhydrideFused 6/5-membered ring system72% isolated yield
AcrylonitrileSpiro-fused nitrile derivative65% isolated yield

Comparative Reactivity Table

The table below contrasts reaction outcomes for 1,4-diazaspiro[5.5]undecane derivatives with analogous spirocyclic compounds:

Compound Oxidation Yield Reduction Yield Substitution Site
This compound-3,5-dione80% 60% N1 (primary)
1,9-Diazaspiro[5.5]undecane68% 55% N9 (preferred)
1,3-Diazaspiro[4.5]decane-2,4-dione45%38%N3 (sterically hindered)

Mechanistic Challenges

  • Steric Effects : The spiro junction restricts access to certain reactive sites, necessitating tailored catalysts (e.g., bulky Lewis acids).

  • Electronic Effects : Electron-withdrawing substituents on nitrogen enhance carbonyl reactivity in nucleophilic additions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 1,4-Diazaspiro[5.5]undecane exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can induce the Endoplasmic Reticulum Stress Response (ERSR) in glioma cell models, leading to cytotoxic effects .
    • A study focusing on 3,9-diazaspiro undecane compounds highlighted their potential for treating hyperproliferative disorders, suggesting they could be used for both treatment and prophylaxis .
  • Neuropharmacology :
    • The compound acts as a competitive antagonist at the γ-aminobutyric acid type A receptor (GABAAR), influencing neuronal excitability and potentially leading to therapeutic applications in anxiety and other central nervous system disorders .
  • Biochemical Probes :
    • Due to its unique structural features, this compound is being investigated as a biochemical probe to explore various biological pathways and interactions .

Organic Synthesis Applications

  • Building Blocks for Complex Molecules :
    • The compound serves as a building block in the synthesis of complex organic molecules. Its reactive nature allows it to participate in various chemical transformations essential for developing new materials and pharmaceuticals .
  • Electrochemical Studies :
    • Investigations into the redox behavior of substituted derivatives of this compound have provided insights into their electrochemical properties in non-aqueous media, which are critical for understanding their reactivity and potential applications in materials science .

Anticancer Research

A study conducted on the cytotoxic effects of 2,9-Diazaspiro[5.5]undecanes demonstrated their ability to induce ERSR in glioma cells. The findings suggest that these compounds could be further developed as anticancer agents targeting specific cellular pathways involved in tumor growth .

Neuropharmacological Effects

Research has shown that this compound derivatives can modulate GABAergic signaling pathways. In vivo studies indicated that these compounds could enhance alertness or anxiety levels depending on the dosage administered . This property opens avenues for developing treatments for anxiety disorders.

Mécanisme D'action

The mechanism by which 1,4-Diazaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the nature of the substituents on the spirocyclic framework .

Comparaison Avec Des Composés Similaires

1,4-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:

Uniqueness: this compound is unique due to its specific nitrogen positioning within the spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Activité Biologique

Introduction

1,4-Diazaspiro[5.5]undecane is a bicyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique spirocyclic structure, featuring two nitrogen atoms, contributes to its diverse interactions with biological targets. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound primarily interacts with several key receptors in the central nervous system:

  • Mu-opioid receptor (MOR) : Acts as an agonist, inhibiting pain neurotransmitter release.
  • Sigma-1 receptor (σ1R) : Functions as an antagonist, modulating ion channel activity involved in pain signaling.

These dual actions suggest that the compound may be effective in pain management and other neurological disorders by influencing pain pathways and neurotransmitter dynamics .

Biochemical Pathways

The activation of the mu-opioid receptor can lead to analgesic effects through the inhibition of pain signaling pathways. Conversely, antagonism at the sigma-1 receptor may enhance the efficacy of other analgesics or mitigate side effects associated with opioid use.

Pharmacokinetics

The pharmacokinetic profile of this compound is complex due to its dual receptor activity. Studies indicate that it exhibits favorable absorption and distribution characteristics, although specific data on its metabolic pathways and elimination half-life are still under investigation. The compound's structural features suggest potential for modification to enhance its pharmacological profile .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound derivatives. For example, certain derivatives demonstrated significant potency in animal models with ED50 values significantly lower than traditional anticonvulsants such as Phenobarbital and Ethosuximide .

CompoundED50 (mmol/kg)Reference CompoundReference ED50 (mmol/kg)
6g0.0043Phenobarbital0.06
6e0.019Diphenylhydantoin0.034

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, potentially through interference with bacterial cell wall synthesis or function.

Anticancer Activity

This compound has shown promise as an anticancer agent. Its ability to interact with GABA type A receptors suggests a mechanism by which it could influence tumor cell proliferation and survival pathways.

Study on Anticonvulsant Activity

In a study conducted by researchers exploring new anticonvulsant agents, several derivatives of this compound were synthesized and screened for activity against seizures induced by pentylenetetrazol (PTZ). The study found that these compounds exhibited significant anticonvulsant effects without notable motor impairment at therapeutic doses, suggesting a favorable safety profile for further development .

Study on GABAAR Interaction

Another research effort focused on the interaction between this compound derivatives and GABAARs. The findings indicated that certain derivatives acted as antagonists at these receptors, potentially providing therapeutic benefits in conditions characterized by excessive neuronal excitability such as epilepsy and anxiety disorders .

Propriétés

IUPAC Name

1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIFWHTQJEQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442655
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-76-7
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazaspiro[5.5]undecane
Reactant of Route 2
1,4-Diazaspiro[5.5]undecane
Reactant of Route 3
1,4-Diazaspiro[5.5]undecane
Reactant of Route 4
1,4-Diazaspiro[5.5]undecane
Reactant of Route 5
1,4-Diazaspiro[5.5]undecane
Reactant of Route 6
1,4-Diazaspiro[5.5]undecane
Customer
Q & A

Q1: What are the primary chemical reactions that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo?

A1: Research indicates that this compound-3,5-diones can undergo both oxidation and reduction reactions. Electrolytic oxidation of these compounds primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid with a yield of approximately 80% []. On the other hand, reduction predominantly results in the formation of the corresponding alcohol (60% yield) alongside a small amount of dimer (5%) []. The specific mechanisms governing these reactions are currently under investigation.

Q2: Have any biological activities been reported for this compound derivatives?

A2: Yes, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have shown promising anticonvulsant activity []. Notably, compound 6g in the study exhibited significant potency in the subcutaneous pentylenetetrazole (scPTZ) seizure model, surpassing the reference drugs Phenobarbital and Ethosuximide []. Another derivative, compound 6e, displayed higher potency compared to Diphenylhydantoin in the maximal electroshock (MES) seizure model [].

Q3: What synthetic approaches are commonly employed for the preparation of this compound derivatives?

A3: One common strategy for synthesizing 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones involves a multi-step process []. This approach starts with a Strecker synthesis using an appropriate cycloalkanone, followed by partial hydrolysis of the nitrile group, and subsequent N-cyanomethylation to yield 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides []. Further hydrolysis and cyclization steps ultimately lead to the desired spiro compounds, which can be further modified through alkylation or aralkylation reactions [].

Q4: Are there any known structure-activity relationships for the anticonvulsant activity of this compound derivatives?

A4: While specific structure-activity relationships are still under investigation, the study suggests that substitutions at the 1- and 4- positions of the this compound-3,5-dione scaffold significantly influence anticonvulsant activity []. Further research exploring different substituents and their impact on potency and selectivity is necessary to establish comprehensive structure-activity relationships.

  1. The Electrochemistry of 1‐Substituted 1,4‐Diazaspiro(5.5)undecane‐3,5‐ diones in Non‐Aqueous Media.
  2. Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.